molecular formula C9H9BN2O4 B14054470 (6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid

(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid

Cat. No.: B14054470
M. Wt: 219.99 g/mol
InChI Key: ACUFFKOLHJOZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(Methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzimidazole ring, which is further substituted with a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid typically involves the reaction of a suitable benzimidazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of halogenated benzimidazoles using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of (6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid is unique due to its benzimidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C9H9BN2O4

Molecular Weight

219.99 g/mol

IUPAC Name

(6-methoxycarbonyl-1H-benzimidazol-4-yl)boronic acid

InChI

InChI=1S/C9H9BN2O4/c1-16-9(13)5-2-6(10(14)15)8-7(3-5)11-4-12-8/h2-4,14-15H,1H3,(H,11,12)

InChI Key

ACUFFKOLHJOZSS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1N=CN2)C(=O)OC)(O)O

Origin of Product

United States

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